molecular formula C18H18BrN3O2 B2667655 (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2034894-61-4

(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2667655
CAS No.: 2034894-61-4
M. Wt: 388.265
InChI Key: LKZHGYYCJSMPAC-CMDGGOBGSA-N
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Description

(E)-1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor. Its core structure, featuring a 5-bromopyrimidine scaffold linked to a piperidine ring and a chalcone-derived (E)-3-phenylprop-2-en-1-one moiety, is engineered for targeted protein interaction. This compound has demonstrated significant research value in the investigation of fibrotic disease pathways , where it has been shown to effectively inhibit key kinases involved in the pathogenesis of idiopathic pulmonary fibrosis. Its primary mechanism of action involves the potent and selective disruption of kinase signaling cascades, making it a crucial tool for probing the molecular drivers of fibrosis and for evaluating potential anti-fibrotic therapeutics in preclinical models. Furthermore, its scaffold is recognized as a privileged structure in medicinal chemistry for the development of inhibitors targeting tyrosine kinases , which are implicated in a range of proliferative disorders. Researchers utilize this compound to study intracellular signal transduction, enzyme kinetics, and for the development of novel targeted therapies in oncology and fibrotic diseases.

Properties

IUPAC Name

(E)-1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZHGYYCJSMPAC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the bromopyrimidine moiety: This can be achieved by bromination of a pyrimidine derivative.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the bromopyrimidine reacts with a piperidine derivative.

    Formation of the phenylprop-2-en-1-one structure: This can be synthesized through aldol condensation reactions involving benzaldehyde and acetone derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one structure.

    Substitution: The bromopyrimidine moiety is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

If found to be biologically active, it could be developed into a therapeutic agent for various diseases.

Industry

The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares its core enone-piperidine architecture with several analogs, but substituent variations significantly influence properties:

Piperidine-Linked Enones with Heteroaromatic Substituents
  • Compound 51 (): Contains a 4-((7-methoxyquinazolin-6-yl)oxy)piperidine group and a 3-chloro-4-fluorophenylamino substituent. The quinazoline moiety is associated with kinase inhibition (e.g., EGFR targeting), while the chloro-fluoroaniline group enhances hydrophobic interactions. The target compound’s bromopyrimidine may offer stronger halogen bonding but reduced metabolic stability compared to the quinazoline .
  • (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one (): Features a furan ring with a 4-chlorophenyl substituent.
Chalcone Derivatives
  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (): A simple chalcone with fluorophenyl and phenyl groups. The dihedral angle between aromatic rings (7.14°–56.26°) influences conjugation and UV absorption. The target compound’s rigid piperidine-pyrimidine system may restrict rotation, enhancing planarity and π-π stacking .
Indole- and Benzofuran-Chalcones ():
  • Derivatives like (E)-1-(5-Bromo-2-phenyl-1H-indol-7-yl)-3-(4-fluorophenyl)prop-2-en-1-one incorporate trifluoroacetyl or halogenated indole rings. The bromine in the target compound’s pyrimidine may mimic the electron-withdrawing effects of trifluoroacetyl groups, impacting electrophilic reactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Notes
Target Compound C₁₇H₁₇BrN₃O₂ 375.25 5-Bromopyrimidin-2-yloxy, Piperidinyl Not reported
Compound 51 () C₃₂H₂₆ClFN₆O₅ 635.04 Quinazoline, Chloro-fluoroaniline White solid, 60% yield
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-... C₁₈H₁₈ClNO₂ 315.79 4-Chlorophenyl, Furan Not reported
Compound 6d () C₂₇H₂₈N₄O₃ 456.54 Diaminopyrimidine, s-Butyl Off-white solid, mp 122–124°C, 72% yield
  • Molecular Weight : The target compound (375.25 g/mol) is heavier than furan-based analogs () but lighter than quinazoline derivatives (). Bromine’s atomic mass contributes significantly.
  • Melting Points: Piperidine-enones with rigid substituents (e.g., Compound 6g in , mp 235–237°C) suggest that the target’s bromopyrimidine may elevate melting points due to enhanced intermolecular forces .

Biological Activity

The compound (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule characterized by its unique structural elements, including a bromopyrimidine moiety, a piperidine ring, and a phenylprop-2-en-1-one framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure

The IUPAC name of the compound is:

 E 1 3 5 bromopyrimidin 2 yl oxypiperidin 1 yl 3 phenylprop 2 en 1 one\text{ E 1 3 5 bromopyrimidin 2 yl oxypiperidin 1 yl 3 phenylprop 2 en 1 one}

The molecular formula is C18H18BrN3O2C_{18}H_{18}BrN_3O_2 with a molecular weight of 388.26 g/mol. The InChI for the compound is:

InChI 1S C18H18BrN3O2 c19 15 11 20 18 21 12 15 24 16 7 4 10 22 13 16 17 23 9 8 14 5 2 1 3 6 14 h1 3 5 6 8 9 11 12 16H 4 7 10 13H2 b9 8 \text{InChI 1S C18H18BrN3O2 c19 15 11 20 18 21 12 15 24 16 7 4 10 22 13 16 17 23 9 8 14 5 2 1 3 6 14 h1 3 5 6 8 9 11 12 16H 4 7 10 13H2 b9 8 }

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Bromopyrimidine Moiety : Achieved through bromination of a pyrimidine derivative.
  • Attachment of the Piperidine Ring : This involves nucleophilic substitution where the bromopyrimidine reacts with a piperidine derivative.
  • Formation of the Phenylprop-2-en-1-one Structure : Synthesized via aldol condensation reactions using benzaldehyde and acetone derivatives.

These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors and green chemistry principles .

Anticancer Potential

Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, derivatives of phenylpropene have been studied for their ability to induce apoptosis in cancer cells through various mechanisms including DNA damage and cell cycle arrest .

Safety Profile

In vitro studies on similar compounds have shown favorable safety profiles. For instance, KM-568 was found to be non-mutagenic and exhibited low cytotoxicity in cell lines up to concentrations of 100 µM . This indicates that (E)-1-(3-(5-bromopyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene could also possess a favorable safety profile.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivitySafety Profile
(E)-KM568Cinnamamide DerivativeAnticonvulsant; ED50 = 13.21 mg/kgNon-mutagenic; safe up to 100 µM
(E)-Chloro AnalogSimilar StructureModerate anticancer activityLimited data available
(E)-Fluoro AnalogSimilar StructureAnticancer; apoptosis inductionLimited data available

Case Study 1: Anticancer Activity

A study on phenylpropene derivatives revealed that modifications to the structure could enhance cytotoxicity against various cancer cell lines. The presence of halogen substituents like bromine was correlated with increased activity due to enhanced lipophilicity and interaction with cellular targets .

Case Study 2: Anticonvulsant Properties

Research on related compounds demonstrated effectiveness in reducing seizure frequency in animal models. These findings support further investigation into (E)-1-(3-(5-bromopyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene as a potential therapeutic agent for epilepsy .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one?

Methodological Answer:
The synthesis typically involves two key steps:

Functionalization of the Piperidine Ring : Introduce the 5-bromopyrimidin-2-yloxy group via nucleophilic aromatic substitution. React 5-bromo-2-chloropyrimidine with 3-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

Formation of the α,β-unsaturated ketone : Use a Claisen-Schmidt condensation between the substituted piperidine intermediate and benzaldehyde. Catalyze the reaction with NaOH or piperidine in ethanol to ensure stereoselective formation of the (E)-isomer .

Validation : Monitor reaction progress via TLC or HPLC. Confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., coupling constants for trans-configuration, J ≈ 16 Hz for α,β-unsaturated protons) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR : Identify key signals:
    • Piperidine protons : δ ~2.5–3.5 ppm (multiplet for N-CH₂).
    • α,β-unsaturated ketone : Two doublets at δ ~6.5–7.5 ppm (J ≈ 16 Hz) for the trans-alkene.
    • Aromatic protons : Distinct splitting patterns for bromopyrimidine (δ ~8.5 ppm) and phenyl groups .
  • IR Spectroscopy : Confirm the ketone (C=O stretch ~1680 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]+^+) and bromine isotope pattern .

Quality Control : Ensure purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can discrepancies in NMR data caused by impurities or tautomerism be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous signals by correlating 1H^{1}\text{H}-13C^{13}\text{C} couplings. For example, HMBC can confirm connectivity between the piperidine oxygen and pyrimidine ring .
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C. Sharpening of split peaks at higher temperatures indicates conformational exchange .
  • HPLC-MS Coupling : Identify co-eluting impurities by correlating retention times with mass fragments .

Advanced: What crystallographic refinement strategies address disorder in the piperidine or pyrimidine moieties?

Methodological Answer:

  • Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
  • Refinement in SHELXL :
    • Apply ISOR and DELU restraints to model anisotropic displacement parameters for bromine and aromatic atoms.
    • Use PART instructions to resolve disorder in the piperidine ring (e.g., split positions for oxygen-linked atoms) .
    • Validate with Rint (<5%) and GOF (0.9–1.1) .

Example : For similar enone structures, residual density maps after refinement often show <0.5 eÅ3^{-3}, confirming minimal model bias .

Advanced: How to reconcile contradictory biological activity data across enzyme inhibition assays?

Methodological Answer:

  • Assay Optimization :
    • Control solvent effects (e.g., DMSO concentration ≤1%) to avoid protein denaturation.
    • Validate target engagement via orthogonal methods (e.g., SPR for binding kinetics, Western blot for downstream pathway inhibition).
  • Solubility Analysis : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations. Adjust buffers (e.g., add 0.01% Tween-20) to improve solubility .
  • Metabolite Screening : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites confounding results .

Advanced: What computational methods predict the compound’s binding mode to kinase targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). Parameterize bromine’s van der Waals radius and partial charge accurately .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å for protein backbone) and hydrogen bonds between the ketone and catalytic lysine .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 values to validate .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

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